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molecular formula C15H21NO4S B8444655 1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidine-2-carbaldehyde

1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidine-2-carbaldehyde

Cat. No. B8444655
M. Wt: 311.4 g/mol
InChI Key: URCHYGMVZRJZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119805B2

Procedure details

DMSO (12.76 mmol, 4 eq.) was dissolved in methylene chloride (10 ml), oxalyl chloride (6.38 mmol, 2 eq) was added under nitrogen at −78° C. and the mixture was then stirred at this temperature for 30 min. (1-(4-Methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methanol (3.1 mmol, 1 eq) was dissolved in methylene chloride (10 ml), the solution was added dropwise to the reaction solution at −78° C. and this was then stirred for 30 min. Triethylamine (12.76 mmol, 5 eq) was added and the reaction solution was warmed to room temperature and stirred for 1 h. Water (20 ml) was added to the reaction mixture and the mixture was extracted with methylene chloride (3×60 ml). The organic phase was dried over sodium sulfate and filtered and the filtrate was concentrated to dryness under reduced pressure. The crude product was employed in the next stage without further purification. Yield: 90%
Name
Quantity
12.76 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.38 mmol
Type
reactant
Reaction Step Two
Quantity
3.1 mmol
Type
reactant
Reaction Step Three
Quantity
12.76 mmol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][O:12][C:13]1[CH:18]=[C:17]([CH3:19])[C:16]([S:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]2[CH2:29][OH:30])(=[O:22])=[O:21])=[C:15]([CH3:31])[CH:14]=1.C(N(CC)CC)C>C(Cl)Cl.O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH3:31])[C:16]([S:20]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]2[CH:29]=[O:30])(=[O:21])=[O:22])=[C:17]([CH3:19])[CH:18]=1

Inputs

Step One
Name
Quantity
12.76 mmol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.38 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
3.1 mmol
Type
reactant
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)CO)C
Step Four
Name
Quantity
12.76 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was then stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added dropwise to the reaction solution at −78° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (3×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was employed in the next stage without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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